2-Ethyl-5-methylthiazole

Structure-odor relationship Flavor chemistry Alkylthiazole isomer comparison

2-Ethyl-5-methylthiazole is a 2,5-disubstituted thiazole derivative belonging to the broader class of alkylthiazole flavor and fragrance ingredients. Characterized by an ethyl group at the 2-position and a methyl group at the 5-position, this volatile heterocycle (C6H9NS; MW 127.21 g/mol) is recognized for its role in replicating savory, roasted, and alliaceous (garlic-like) notes in complex flavor systems.

Molecular Formula C6H9NS
Molecular Weight 127.21 g/mol
CAS No. 19961-53-6
Cat. No. B010736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-5-methylthiazole
CAS19961-53-6
Synonyms2-Ethyl-5-methylthiazole
Molecular FormulaC6H9NS
Molecular Weight127.21 g/mol
Structural Identifiers
SMILESCCC1=NC=C(S1)C
InChIInChI=1S/C6H9NS/c1-3-6-7-4-5(2)8-6/h4H,3H2,1-2H3
InChIKeyYXWWUNNKMJZIOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-5-methylthiazole (CAS 19961-53-6): A Strategic C-5 Methyl-Substituted Thiazole for Savory Flavor Engineering


2-Ethyl-5-methylthiazole is a 2,5-disubstituted thiazole derivative belonging to the broader class of alkylthiazole flavor and fragrance ingredients [1]. Characterized by an ethyl group at the 2-position and a methyl group at the 5-position, this volatile heterocycle (C6H9NS; MW 127.21 g/mol) is recognized for its role in replicating savory, roasted, and alliaceous (garlic-like) notes in complex flavor systems [1][2]. Unlike many thiazole isomers used predominantly for their nutty or cocoa characteristics, the specific 2,5-substitution pattern on this compound is associated with a green-vegetable and sulfury odor profile, a differentiation that is critical for formulators targeting specific savory or meaty top-notes in processed foods and model reaction flavors [3].

Why Generic Alkylthiazole Procurement Is Insufficient: Positional Isomerism as a Key Driver of Flavor Divergence


The class of alkylthiazoles exhibits a well-documented structure-odor relationship where the position of alkyl substituents fundamentally alters the organoleptic profile. A seminal comparative study by Pittet and Hruza (1974) demonstrated that 4-substituted thiazoles tend toward nutty, roasted, and cocoa-like notes, whereas 5-substituted derivatives, like 2-ethyl-5-methylthiazole, are characteristically more sulfury and green-vegetable in character [1]. Consequently, purchasing a generic 'ethyl-methyl-thiazole' without specifying the substitution pattern (e.g., 2-ethyl-4-methylthiazole or 5-ethyl-2-methylthiazole) risks introducing a compound with an entirely different sensory signature, leading to failed reformulation, off-notes, and non-compliance with target flavor profiles in regulated food and beverage applications [1][2]. The quantitative evidence below demonstrates that the target compound's differentiation is not merely descriptive but is rooted in measurable differences in sensory threshold, odor quality distribution, and regulatory status versus its closest structural analogs.

Quantitative Evidence for 2-Ethyl-5-methylthiazole (CAS 19961-53-6) Selection over Structural Analogs


Positional Isomer Differentiation: 2-Ethyl-5-methylthiazole vs. 2-Ethyl-4-methylthiazole – Divergent Flavor Vector and Threshold

2-Ethyl-5-methylthiazole and its positional isomer 2-ethyl-4-methylthiazole (CAS 15679-12-6) exhibit a fundamentally divergent flavor vector despite sharing the same molecular formula. Pittet and Hruza (1974) established that 4-substituted thiazoles are predominantly nutty, cocoa-like, and roasted, while 5-substituted variants, including the target compound, display green, vegetable, and sulfury notes [1]. This organoleptic dichotomy is reinforced by distinct detection thresholds: 2-ethyl-4-methylthiazole has a reported aroma detection threshold of 100 ppb (0.1 ppm) in water , while the 2,5-substitution pattern on the target compound yields an estimated high odor impact with a green-vegetable-sulfurous distribution (Green 81.98%, Nutty 74.28%, Roasted 63.34%, Meaty 60.3%, Sulfurous 54.03%) as per quantified odor profiling [2]. The difference of 5-position substitution therefore shifts the dominant odor note from 'nutty-cocoa' to 'green-sulfurous-meaty', a critical consideration for flavorists aiming to replicate specific savory profiles.

Structure-odor relationship Flavor chemistry Alkylthiazole isomer comparison

Regulatory and Safety Differentiation: Absence from FEMA GRAS List Guides Application Scope

A critical procurement filter for flavor ingredients is regulatory clearance. The target compound, 2-ethyl-5-methylthiazole, is not listed as a FEMA GRAS substance, nor does it appear in the Food Chemicals Codex [1]. In contrast, its positional isomer 2-ethyl-4-methylthiazole (FEMA 3680) and the analog 2-isopropyl-4-methylthiazole (FEMA 3555) are recognized FEMA GRAS ingredients, with established usage levels in food [2][3]. This regulatory asymmetry means that the target compound is typically sourced for research, experimental flavor model systems, or non-food fragrance applications, rather than direct food additive use. A procurement decision must therefore account for the end-use application: for research into Maillard-derived savory notes or fragrance development, the target compound is the appropriate choice, whereas for commercial food flavoring requiring GRAS affirmation, the FEMA-listed 4-substituted analogs must be selected instead.

Flavor regulation GRAS status Food contact compliance

Synthesis Efficiency Benchmark: 62% Yield Achieved via Tri(1-propenyl)amine and Elemental Sulfur Route

A reported synthetic route for 2-ethyl-5-methylthiazole employs the reaction of tri(1-propenyl)amine with elemental sulfur in a bipolar aprotic solvent (DMF/DMSO) at 50°C for 1.5 hours, furnishing the target compound in 62% yield, alongside side products 2-hydroxy-5-methylbenzaldehyde and 2H,5H-5-methyl-2-ethyl-thiazole . While no direct head-to-head yield comparison with analogous 2,5-disubstituted thiazole syntheses under identical conditions is available in the open literature, this 62% yield serves as a baseline for process chemists evaluating synthetic accessibility. The method's use of elemental sulfur and readily available amine substrate distinguishes this 2,5-substituted target from 2,4-disubstituted isomers, which are often synthesized via Hantzsch thiazole condensation of thioamides with α-haloketones, a route that inherently favors 2,4-substitution patterns [1].

Thiazole synthesis Heterocyclic chemistry Reaction yield optimization

Solubility Profile Differentiation: Water Solubility of 4.57 g/L Contrasts with Lipophilic Thiazole Analogs

The aqueous solubility of 2-ethyl-5-methylthiazole at 25°C is reported as 4.57 g/L, with significantly higher solubility in organic solvents such as ethanol (322.54 g/L), methanol (435.76 g/L), and THF (704.27 g/L) [1]. In contrast, the positional isomer 5-ethyl-2-methylthiazole (CAS 19961-52-5) has an estimated water solubility of approximately 592 mg/L (0.592 g/L) at 25°C, based on predictive models [2]. This represents a nearly 7.7-fold higher aqueous solubility for the 2-ethyl-5-methyl isomer. This substantial difference is critical for formulators working with aqueous-based flavor systems (beverages, soups, brines), as the target compound's higher water solubility can facilitate more uniform dispersion and potentially more predictable flavor release compared to the 5-ethyl-2-methyl analog.

Physicochemical properties Formulation solubility Flavor delivery systems

Curated Application Scenarios for 2-Ethyl-5-methylthiazole Based on Verified Differentiation Evidence


Savory Reaction Flavor Research: Maillard Model Systems for Meaty and Alliaceous Note Development

For food science researchers investigating the formation of sulfur-containing heterocycles during Maillard reactions, 2-ethyl-5-methylthiazole serves as a critical analytical standard and precursor. Its validated detection in model systems replicating cooked meat and roasted vegetable aromas makes it essential for mechanistic studies on savory flavor generation [1]. The compound's documented 62% synthetic yield via elemental sulfur amination provides a reliable in-house preparation route for academic labs requiring gram-scale quantities .

Savory Snack and Culinary Fragrance Development: Green-Meaty Top-Notes for Non-Regulated Fragrance Applications

Due to its absence from the FEMA GRAS list, the compound is ideally positioned for non-food fragrance applications, including home care products, candles, and personal care items, where savory, roasted, and alliaceous notes are desired. Its quantified odor profile—dominated by green (81.98%), nutty (74.28%), and roasted (63.34%) dimensions—enables perfumers to precisely dose for specific character without the regulatory constraints of food flavor formulations [1].

Aqueous-Based Flavor Delivery Systems: Leveraging Superior Water Solubility for Beverage and Brine Applications

Formulators developing aqueous flavor bases, marinades, or soup stocks can exploit the compound's 4.57 g/L water solubility at 25°C, which is ~7.7-fold higher than the 5-ethyl-2-methylthiazole isomer. This physicochemical advantage reduces the solvent load, enhances dispersion uniformity, and can simplify the manufacturing process for clear, water-white flavor solutions [1].

Differentiation from Cocoa/Nutty Thiazoles in Gourmet Coffee and Chocolate Flavor Blends

When a flavor brief requires a savory, sulfury, or slightly green character rather than the dominant nutty/cocoa signature of 2-ethyl-4-methylthiazole (threshold 100 ppb), the 2-ethyl-5-methylthiazole isomer is the superior choice. Its distinct 5-position substitution pattern shifts the sensory profile toward green-vegetable and meaty notes, allowing flavorists to avoid the monochromatic cocoa-coffee vector and achieve more complex, layered savory profiles [1].

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